molecular formula C18H26N2OS B2459308 1-(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)-2-(m-tolyl)ethan-1-one CAS No. 2319808-49-4

1-(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)-2-(m-tolyl)ethan-1-one

Cat. No. B2459308
CAS RN: 2319808-49-4
M. Wt: 318.48
InChI Key: HPFUYCHKUDLZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)-2-(m-tolyl)ethan-1-one, also known as TMT, is a chemical compound that has gained attention in scientific research due to its unique properties. TMT is a synthetic compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.

Scientific Research Applications

Novel Synthetic Methods

A significant area of research involves the development of novel synthetic methods for bifunctional diazepine-tetrazole containing compounds. For instance, one study presents a novel and efficient one-pot synthesis approach for producing 1H-tetrazolyl-1H-1,4-diazepine-2,3-dicarbonitrile and 1H-tetrazolyl-benzo[b][1,4]diazepine derivatives in good yields using 2,3-diaminomaleonitrile or an aromatic diamine, ketones, trimethylsilyl azide, and an isocyanide in methanol at room temperature (Hamid Mofakham et al., 2012).

Stereochemical Investigations

Another research focus is the stereochemical investigation of diazepine derivatives. For example, a study on 3-Aminomethyl-4-[3-o-chlorobenzoyl)-5-ethylthiophen-2-yl]-5-methyl-4H-1, 2, 4-triazole, a hydrolytically ring-opened derivative of etizolam (a 1,4-diazepine antianxiety drug), explores atropisomerism by isolating and characterizing rotational isomers (N. Marubayashi et al., 1992).

Photochemical Reactions

Research on the photochemical reactions of diazoketones, such as benzophenone-sensitized reactions leading to N-substituted hydrazones without nitrogen elimination, illustrates potential C−H functionalization applications for aliphatic compounds (L. Rodina et al., 2016).

Tetracyclic and Bicyclic Derivatives Synthesis

Studies also delve into the synthesis of tetracyclic 1,3-diazepine derivatives from dinitrodibenzothiophene derivatives, highlighting the acidic reduction of nitro groups in the presence of an aldehyde or ketone. Such research underscores the synthetic versatility and potential of diazepine compounds in generating complex molecular architectures (Stephanie Montanaro et al., 2018).

properties

IUPAC Name

2-(3-methylphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2OS/c1-15-4-2-5-16(12-15)13-18(21)20-8-3-7-19(9-10-20)17-6-11-22-14-17/h2,4-5,12,17H,3,6-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFUYCHKUDLZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)-2-(m-tolyl)ethan-1-one

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